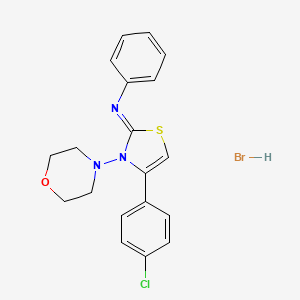
(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)aniline hydrobromide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and an aniline group, which is a type of aromatic amine. The compound also contains a morpholino group and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, the morpholino group, and the chlorophenyl group . The exact structure would depend on the specific arrangement and bonding of these groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The compound could potentially undergo reactions at the thiazole ring, the aniline group, or the morpholino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and spectral properties (such as IR, NMR, and UV-Vis spectra) .
科学的研究の応用
Chemistry of Polyhalogenodiazabutadienes
The compound under discussion shares structural similarities with polyhalogenodiazabutadienes, which have been explored for their potential in forming new triazolyl systems. Research on these compounds has shown the formation of new 3-anilino-5-aryl-4-phenyl-1,2,4-triazoles through the reaction of aniline with 4-aryl-1,1,4-trichloro-2,3-diazabutadienes. These triazoles are synthesized in high yields, demonstrating their potential for diverse chemical applications (O'halloran & Scott, 1972).
Synthesis and Antimicrobial Activity
Similar compounds have been synthesized for evaluation of their antimicrobial activities. For instance, a study explored the synthesis of linezolid-like molecules from 3-fluoro-4-(morpholin-4-yl)aniline and evaluated their antitubercular activities. This research highlights the potential of related compounds in developing new antimicrobial agents (Başoğlu et al., 2012).
Synthesis and Evaluation of HDAC Inhibitors
Compounds with a similar structure have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing potent anticancer cytotoxicity and HDAC inhibition effects. These compounds are particularly effective against cancer cell lines, highlighting their potential in cancer treatment (Nam et al., 2014).
Optimization of Kinase Inhibitors
Research has also been conducted on the optimization of analogues of similar compounds as inhibitors of kinase activity. This includes the development of compounds with increased inhibition of both kinase activity and kinase-mediated cell proliferation, important for potential therapeutic applications in cancer treatment (Boschelli et al., 2001).
Novel Quinazolinone Derivatives
Studies on novel quinazolinone derivatives, which share a structural resemblance, have explored their synthesis and antimicrobial activity. These studies are crucial in the quest for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Habib et al., 2013).
Synthesis of Eperezolid-like Molecules
Similar compounds have been synthesized and evaluated for their antimicrobial activities. This research adds to the growing body of knowledge on the synthesis of new antimicrobial agents, particularly against Mycobacterium smegmatis, a model organism for studying tuberculosis (Yolal et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-3-morpholin-4-yl-N-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS.BrH/c20-16-8-6-15(7-9-16)18-14-25-19(21-17-4-2-1-3-5-17)23(18)22-10-12-24-13-11-22;/h1-9,14H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMQCRQFNDHTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2646293.png)


![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)
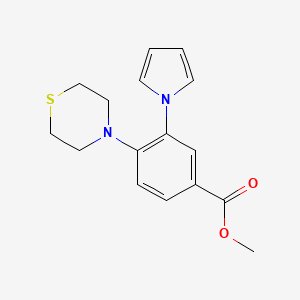
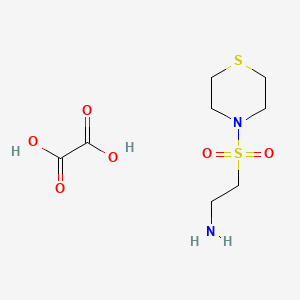
![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
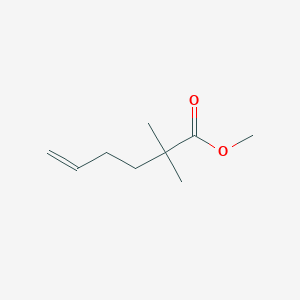
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2646307.png)


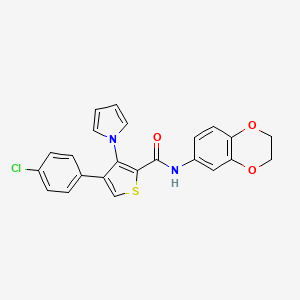
![1-[4-(propionylamino)benzoyl]-N-propylpiperidine-3-carboxamide](/img/structure/B2646313.png)
![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)
